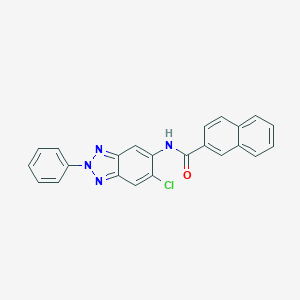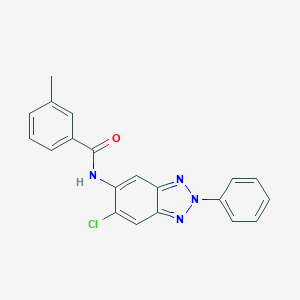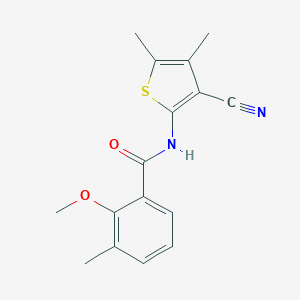![molecular formula C27H29N3O3 B244289 N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B244289.png)
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-ethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-ethylphenoxy)acetamide, commonly known as Bepotastine, is a non-sedating antihistamine drug that is used to treat allergic symptoms such as itching, sneezing, and runny nose. Bepotastine is a second-generation antihistamine drug that was developed in Japan and is now used globally.
Mechanism of Action
Bepotastine works by blocking the H1 receptor, which is responsible for mediating the allergic response. By blocking this receptor, Bepotastine prevents the release of histamine, which is the main cause of allergic symptoms. Bepotastine also has anti-inflammatory properties, which makes it useful in reducing inflammation associated with allergic reactions.
Biochemical and Physiological Effects
Bepotastine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the release of histamine from mast cells, which is the main cause of allergic symptoms. Bepotastine has also been shown to have anti-inflammatory properties, which makes it useful in reducing inflammation associated with allergic reactions. Bepotastine has been shown to have a half-life of approximately 6 hours, which makes it useful for treating allergic symptoms throughout the day.
Advantages and Limitations for Lab Experiments
Bepotastine has a number of advantages for lab experiments. It has been extensively studied and its mechanism of action is well understood. Bepotastine is also relatively safe and has few side effects. However, Bepotastine has a relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are a number of future directions for the study of Bepotastine. One area of research is the development of new formulations of Bepotastine that have a longer half-life. Another area of research is the study of the long-term effects of Bepotastine. Additionally, Bepotastine could be studied in combination with other drugs to determine if it has synergistic effects. Finally, Bepotastine could be studied in different animal models to determine its efficacy in treating different types of allergies.
Conclusion
Bepotastine is a non-sedating antihistamine drug that is used to treat allergic symptoms. It has been extensively studied for its anti-allergic properties and has been shown to be effective in reducing allergic symptoms in both in vitro and in vivo models. Bepotastine works by blocking the H1 receptor, which is responsible for mediating the allergic response. Bepotastine has a number of advantages for lab experiments, including its well-understood mechanism of action and relative safety. However, Bepotastine has a relatively short half-life, which can make it difficult to study its long-term effects. There are a number of future directions for the study of Bepotastine, including the development of new formulations with a longer half-life and the study of its efficacy in different animal models.
Synthesis Methods
Bepotastine is synthesized through a multi-step process that involves the reaction of 4-ethylphenol with 2-chloroacetic acid to form 2-(4-ethylphenoxy)acetic acid. This is then reacted with 1-(4-benzoylpiperazin-1-yl)phenyl)methanone to form Bepotastine.
Scientific Research Applications
Bepotastine has been extensively studied for its anti-allergic properties. It has been shown to inhibit the release of histamine from mast cells, which is the main cause of allergic symptoms. Bepotastine has also been shown to have anti-inflammatory properties, which makes it useful in the treatment of allergic rhinitis and conjunctivitis. Bepotastine has been studied in both in vitro and in vivo models, and it has been shown to be effective in reducing allergic symptoms in these models.
properties
Molecular Formula |
C27H29N3O3 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-ethylphenoxy)acetamide |
InChI |
InChI=1S/C27H29N3O3/c1-2-21-12-14-23(15-13-21)33-20-26(31)28-24-10-6-7-11-25(24)29-16-18-30(19-17-29)27(32)22-8-4-3-5-9-22/h3-15H,2,16-20H2,1H3,(H,28,31) |
InChI Key |
QIRRKPJJWRLTKL-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-(4-acetylpiperazin-1-yl)-3-[[2-(2-methylphenoxy)acetyl]amino]benzoate](/img/structure/B244206.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B244210.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B244211.png)
![2-(2,4-dichlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B244214.png)
![2-(2,4-dichlorophenoxy)-N-[2-(4-morpholinyl)phenyl]propanamide](/img/structure/B244215.png)
![2-(2,4-dichlorophenoxy)-N-[4-(isobutyrylamino)phenyl]propanamide](/img/structure/B244219.png)
![3,5-dimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B244220.png)
![N-(3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244221.png)
![N-{4-methoxy-3-[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244222.png)


![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B244226.png)

![3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244229.png)